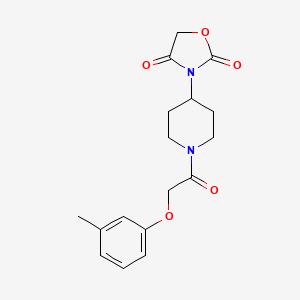

![molecular formula C7H13NO3 B2727770 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one CAS No. 1536993-59-5](/img/structure/B2727770.png)

1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in an oil form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 159.19 .Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, is a significant area of scientific interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are vital in determining the antioxidant capacity of complex samples, which can be crucial in understanding the effects of specific chemicals, including morpholine derivatives, on antioxidant activities (Munteanu & Apetrei, 2021).

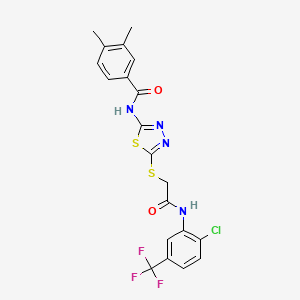

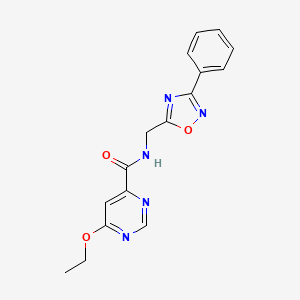

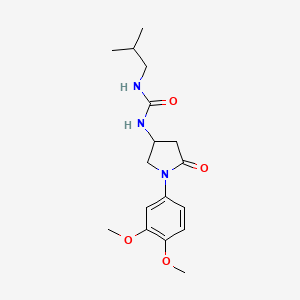

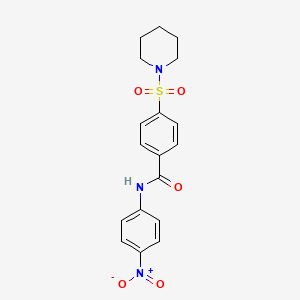

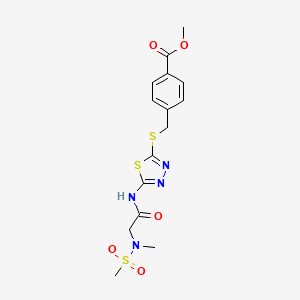

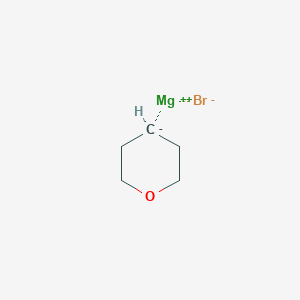

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine and its derivatives have been explored for their broad spectrum of pharmacological profiles. Studies show that morpholine rings, present in various organic compounds, have been developed for diverse pharmacological activities, indicating the potential use of "1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one" in drug design and synthesis (Asif & Imran, 2019).

Biomedical Applications of Phosphorus-containing Polymers

Research into phosphorus-containing organic materials, including those related to morpholine structures, emphasizes their biocompatibility, hemocompatibility, and protein adsorption resistance. These properties make them suitable for applications in dentistry, regenerative medicine, and drug delivery, showcasing the potential biomedical applications of morpholine derivatives (Monge et al., 2011).

Insights into 8-Hydroxyquinolines and Drug Development

The metal chelation properties of 8-hydroxyquinoline and its derivatives, which include the potential for modification to enhance drug potency for various diseases, highlight the importance of structural modification in drug development. This research area could be relevant for morpholine derivatives in creating potent drug molecules for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).

Photocatalytic Degradation of Pollutants

The TiO2-UV process's effectiveness in mineralizing pollutants, including morpholine, underscores the relevance of studying "this compound" in environmental applications. Understanding the photocatalytic pathways and mechanisms can lead to better water treatment solutions (Pichat, 1997).

Conversion of Biomass Feedstocks to Biofuels

The chemical conversion processes for producing hydroxylmethylfurfural (HMF) from carbohydrate biomass feedstocks, including the exploration of catalytic sites required for the conversion of hexose substrates to HMF, could be relevant for research into "this compound" as a potential intermediate or catalyst in the production of biofuels (James et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCPLTXBLXMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)